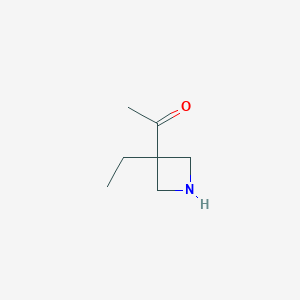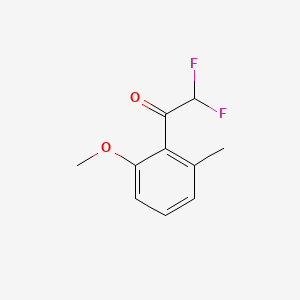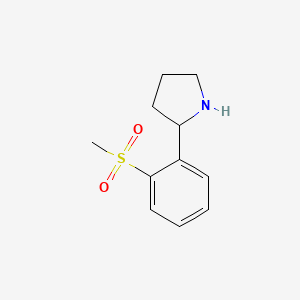![molecular formula C9H17Cl2F3N2 B13531789 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers](/img/structure/B13531789.png)
8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride, Mixture of diastereomers, is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its inclusion of a trifluoroethyl group, which imparts distinct chemical properties, and its azabicyclo framework, which is a common motif in various pharmacologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride typically involves multiple steps, starting from simpler organic molecules. One common approach involves the reaction of a bicyclic ketone with trifluoroethylamine under controlled conditions to introduce the trifluoroethyl group. This is followed by a series of reduction and cyclization reactions to form the azabicyclo structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxyl radicals, which are useful intermediates in organic synthesis.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide (MnO2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions .
Major Products
Wissenschaftliche Forschungsanwendungen
8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity to these targets, while the azabicyclo structure provides structural rigidity, facilitating specific interactions . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Diazabicyclo[3.2.1]octan-2-one: A peptide mimetic with a similar bicyclic structure, used as an inhibitor of farnesyltransferase.
2,4,6,8-Tetraazabicyclo[3.3.0]octane-3,7-diones: Compounds with a related bicyclic framework, known for their electrophilic substitution reactions.
Uniqueness
8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-aminedihydrochloride is unique due to its trifluoroethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H17Cl2F3N2 |
|---|---|
Molekulargewicht |
281.14 g/mol |
IUPAC-Name |
8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-amine;dihydrochloride |
InChI |
InChI=1S/C9H15F3N2.2ClH/c10-9(11,12)5-14-7-1-2-8(14)4-6(13)3-7;;/h6-8H,1-5,13H2;2*1H |
InChI-Schlüssel |
AVTAEZGLZDVKDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(CC1N2CC(F)(F)F)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)



![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)

